4-(2,3-Dichlorophenyl)-2-fluorophenol
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Overview
Description
4-(2,3-Dichlorophenyl)-2-fluorophenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenol ring. The unique arrangement of these halogen atoms imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)-2-fluorophenol typically involves the halogenation of phenol derivatives. One common method includes the reaction of 2,3-dichlorophenol with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal halide, to facilitate the substitution of a hydrogen atom with a fluorine atom.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the initial chlorination of phenol, followed by selective fluorination. Advanced techniques such as continuous flow reactors and high-pressure systems may be employed to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-9-3-1-2-8(12(9)14)7-4-5-11(16)10(15)6-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPMHGKMJLBFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684436 |
Source
|
Record name | 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-38-3 |
Source
|
Record name | 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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